molecular formula C24H29NO4 B2837841 4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid CAS No. 1024023-19-5

4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid

Cat. No.: B2837841
CAS No.: 1024023-19-5
M. Wt: 395.499
InChI Key: VTYYKGBUENXXGF-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic precursor in the development of novel histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic modulators. HDAC inhibitors have demonstrated substantial research value for their ability to alter gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a major focus in oncology drug discovery. This compound serves as a critical building block in the synthesis of more complex molecules designed to target specific HDAC isoforms. Research utilizing this intermediate is strictly for laboratory use to advance the understanding of epigenetic mechanisms and to develop potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-29-21-13-7-17(8-14-21)16-25-22(24(27)28)15-23(26)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h7-14,18,22,25H,2-6,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYKGBUENXXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid, also known by its CAS number 1024023-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

The compound has the molecular formula C24H29NO4C_{24}H_{29}NO_{4} and a molecular weight of approximately 395.5 g/mol. It features a complex structure that includes cyclohexyl and methoxybenzyl groups, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests it may exhibit various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds with structural similarities have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for conditions like cancer and metabolic disorders.

Antitumor Activity

A study focused on the synthesis of curcumin derivatives, which share structural characteristics with this compound, reported significant antitumor effects. The derivatives were tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation (MDPI) .

Anti-inflammatory Mechanisms

Research has indicated that compounds structurally related to this compound can modulate inflammatory pathways. For instance, studies have shown that similar compounds inhibit the synthesis of hyaluronic acid in activated chondrocytes, suggesting a mechanism for reducing inflammation in joint diseases (Science.gov) .

Case Studies

Study Objective Findings
Study on Curcumin DerivativesEvaluate antitumor activitySignificant inhibition of cell proliferation in cancer cell lines was observed.
Anti-inflammatory Activity AssessmentInvestigate inflammation modulationCompounds inhibited pro-inflammatory cytokine production in vitro.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Cyclohexylphenyl (4); 4-Methoxybenzylamino (2) C₂₄H₂₈N₂O₄ 408.49 High lipophilicity due to cyclohexyl group; methoxy group enhances solubility N/A
2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid Benzylamino (2); 4-Cyclohexylphenyl (4) C₂₃H₂₇NO₃ 365.47 Lacks methoxy group; reduced polarity compared to target compound
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chlorophenyl (4); 4-Fluorophenylamino (2) C₁₆H₁₂ClFNO₃ 320.73 Electron-withdrawing substituents may reduce metabolic stability
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromophenyl (4); Thienylmethylamino (2) C₁₅H₁₄BrNO₃S 368.25 Thiophene ring introduces π-stacking potential; bromine increases molecular weight
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenylamino (2) C₁₂H₁₅NO₃ 221.25 Smaller alkyl chain reduces steric hindrance; lower molecular weight
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid 4-Ethoxycarbonylanilino (2) C₁₃H₁₅NO₅ 265.26 Ethoxycarbonyl group may enhance hydrolytic instability

Q & A

Q. Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with methoxy (~3.3–3.8 ppm) and cyclohexyl protons (1.0–2.5 ppm) as key signals .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement .

How does the cyclohexylphenyl group influence the compound’s physicochemical properties and bioavailability?

Basic
The cyclohexylphenyl moiety:

  • Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measured via shake-flask or chromatographic methods (e.g., HPLC logk) .
  • Steric Effects : Bulky substituents may hinder binding to flat enzymatic pockets, as observed in analogs with similar groups .
  • Bioavailability : Predicted using in vitro Caco-2 assays or computational models (e.g., SwissADME) .

What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Advanced
Contradictions may arise from:

  • Metabolic Instability : Use liver microsomes or hepatocyte assays to identify metabolites. For example, the methoxy group may undergo demethylation in vivo .
  • Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability .
  • Pharmacokinetic (PK) Studies : Compare AUC and Cmax in rodent models to adjust dosing regimens .

Q. Example Workflow :

Step Method Purpose
Metabolite IDLC-MS/MSIdentify active/inactive metabolites
Protein Binding AssayUltracentrifugationDetermine free drug concentration
PK/PD ModelingNon-compartmental analysisCorrelate exposure with efficacy

How can computational chemistry predict this compound’s binding affinity to target enzymes?

Advanced
Methodology :

Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., thymidylate synthase ).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro) on IC50 values .

Q. Validation :

  • Compare computational predictions with experimental IC50 data from enzyme inhibition assays .

What are the hypothesized biological targets for this compound based on structural analogs?

Basic
Analog studies suggest potential targets:

  • Enzyme Inhibitors : Thymidylate synthase (due to oxobutanoic acid moiety) or proteases (via hydrogen bonding with the amino group) .
  • GPCRs : The methoxybenzyl group may interact with adrenergic or serotonin receptors .

Q. Screening Approach :

  • High-Throughput Screening (HTS) : Test against kinase or receptor panels .
  • SPR Biosensors : Measure real-time binding kinetics .

What experimental approaches elucidate the metabolic pathways of this compound?

Q. Advanced

Radiolabeling : Synthesize 14^{14}C-labeled compound to track metabolites in urine/feces .

CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) involved in metabolism .

Metabolite Profiling : Use HR-LC-MS to detect phase I/II metabolites (e.g., glucuronidation) .

Which spectroscopic techniques reliably characterize the compound’s stereochemistry?

Q. Basic

  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (CCDC deposition recommended) .
  • CD Spectroscopy : Detect Cotton effects for chiral centers in solution .
  • Vibrational Circular Dichroism (VCD) : Complementary to NMR for small-molecule chirality .

How do modifications to the methoxybenzylamino moiety affect SAR in enzyme inhibition?

Advanced
SAR Table :

Substituent Enzyme IC50 (nM) Notes
4-Methoxybenzyl120 ± 15Baseline activity
4-Fluorobenzyl85 ± 10Increased hydrophobicity
3,5-Dimethoxybenzyl450 ± 30Steric hindrance reduces binding

Method : Synthesize analogs via reductive amination, then test in enzyme inhibition assays .

What parameters optimize crystallization for X-ray structure determination?

Q. Advanced

  • Solvent System : Use mixed solvents (e.g., DCM:MeOH) for slow evaporation .
  • Temperature : Gradual cooling from 40°C to 4°C enhances crystal quality .
  • Additives : Introduce co-crystallants (e.g., PEG 4000) to stabilize lattice formation .

How are off-target effects assessed in high-throughput screening?

Q. Advanced

  • Panel Screening : Test against 100+ targets (e.g., Eurofins Panlabs) to identify off-target interactions .
  • Proteome Mining : Use affinity pulldown with subsequent LC-MS/MS identification .
  • Phenotypic Profiling : Image-based assays (e.g., Cell Painting) detect morphological changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.